Molecular Identity: Mono-N-formyl vs. Di-N-formyl Impurity
The Mono-N-formyl impurity (MW 707.61, C₃₄H₃₆Cl₂N₈O₅) differs from the Di-N-formyl impurity (MW 735.62, C₃₅H₃₆Cl₂N₈O₆) by exactly one formyl group (–CHO, ΔMW = 28.01 Da) and one less carbon atom in the molecular formula . This mass difference is readily resolved by high-resolution mass spectrometry (HRMS) operating at resolving power ≥30,000 (FWHM), enabling unambiguous identification of the mono-vs. di-formyl species in a single LC-HRMS run . In reversed-phase HPLC, the addition of a second formyl group increases polarity, shifting the retention time earlier relative to the mono-formyl species under typical C18 gradient conditions, though the exact ΔRT is column- and method-dependent .
| Evidence Dimension | Molecular mass and formula |
|---|---|
| Target Compound Data | MW 707.61, C₃₄H₃₆Cl₂N₈O₅ |
| Comparator Or Baseline | Di-N-formyl impurity: MW 735.62, C₃₅H₃₆Cl₂N₈O₆ |
| Quantified Difference | ΔMW = 28.01 Da; ΔC = 1; ΔO = 1; ΔH = 0 |
| Conditions | HRMS (ESI+, resolving power ≥30,000 FWHM) |
Why This Matters
Procurement of the mono-N-formyl standard ensures correct MS identification; using the di-N-formyl standard would cause a 28 Da mass assignment error, leading to peak misidentification in LC-MS impurity profiling.
- [1] American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. 2010. View Source
- [2] Kasagić I, Malenović A, Jovanović M, Rakić T, Jančić Stojanović B, Ivanović D. Chemometrically assisted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharm. 2013;63:159-173. View Source
